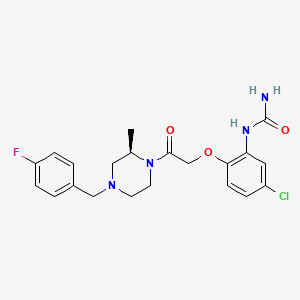
BMS614
Vue d'ensemble
Description
Applications De Recherche Scientifique
BMS614 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study retinoic acid receptor alpha signaling pathways.
Biology: Employed in cell differentiation and proliferation studies, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects in diseases involving retinoic acid receptor alpha dysregulation.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mécanisme D'action
Target of Action
BMS614, also known as BMS-195614, is a neutral retinoic acid receptor (RARα) selective antagonist . The primary target of this compound is the RARα, a nuclear receptor that plays a crucial role in regulating gene expression .
Mode of Action
This compound interacts with its target, the RARα, by binding to it selectively. The binding affinity (Ki) of this compound to RARα is 2.5 nM, indicating a strong interaction . The crystal structure of the this compound-bound RARα ligand-binding domain (LBD) complex revealed that this compound harbors a large ‘antagonistic’ extension that cannot be contained within the buried ligand-binding pocket (LBP). This causes the displacement of helix H12, allowing the bulky extension of the ligand to protrude between helices H3 and H11 .
Biochemical Pathways
The binding of this compound to RARα affects the retinoic acid signaling pathway, which is involved in various biological processes, including cell growth, differentiation, and apoptosis
Pharmacokinetics
The solubility of this compound in dmso is reported to be 30 mg/ml , suggesting that it may have good bioavailability when administered in suitable formulations
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of gene expression regulated by RARα. By acting as a neutral antagonist, this compound can potentially block the activation of RARα, thereby inhibiting the transcription of RARα-responsive genes . This can lead to changes in cellular processes controlled by these genes.
Analyse Biochimique
Biochemical Properties
BMS614 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. As a selective antagonist of the retinoic acid receptor (RAR) α, this compound inhibits the binding of agonists to this receptor, thereby modulating the receptor’s activity. This interaction is characterized by an IC50 value of 2.5 nM, indicating its high potency . This compound does not significantly affect nuclear receptor corepressor (NCoR) binding but moderately decreases SMRT binding to RAR, antagonizing agonist-induced coactivator (CoA) recruitment .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to block the differentiation effects of all-trans retinoic acid (ATRA) metabolites on NB4 promyelocytic leukemia cells via the RARα signaling pathway . This inhibition affects the expression of maturation-specific cell surface markers and the reorganization of nuclear bodies, demonstrating its impact on cell signaling and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the RARα receptor, preventing the recruitment of coactivators and thereby inhibiting the receptor’s activity . This inhibition leads to a decrease in the transcription of target genes regulated by RARα, affecting various cellular processes. Additionally, this compound’s selective antagonism of RARα plays a role in blocking the differentiation of leukemia cells induced by ATRA metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. This compound is stable when stored at -20°C and maintains its potency over extended periods . Long-term studies have shown that this compound can sustain its inhibitory effects on RARα activity, leading to prolonged changes in cellular function and gene expression . The degradation of this compound over time can reduce its efficacy, necessitating careful handling and storage to preserve its activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits RARα activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in normal cellular functions and potential toxicity to specific tissues . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. As a retinoic acid receptor antagonist, this compound affects the metabolism of retinoic acid and its derivatives . This interaction can influence metabolic flux and metabolite levels, impacting various physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . This compound’s distribution is influenced by its physicochemical properties, including its solubility and molecular weight, which determine its ability to traverse cellular membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with the RARα receptor . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The precise subcellular distribution of this compound can influence its efficacy in modulating RARα activity and affecting cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du BMS614 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau naphtalène, l'introduction de la partie quinoléine et le couplage final avec l'acide benzoïque. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle minutieux de la température et du pH pour garantir un rendement élevé et une pureté .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et de minimiser les impuretés. Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour atteindre le niveau de pureté souhaité .
Analyse Des Réactions Chimiques
Types de réactions
BMS614 subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé pour former des dérivés de quinoléine correspondants.
Réduction: Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution: This compound peut subir des réactions de substitution, en particulier au niveau des parties quinoléine et naphtalène.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinoléine et de naphtalène, qui peuvent être utilisés dans différentes études chimiques et biologiques .
Applications de recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme composé de référence pour étudier les voies de signalisation du récepteur alpha de l'acide rétinoïque.
Biologie: Employé dans des études de différenciation et de prolifération cellulaire, en particulier dans la recherche sur le cancer.
Médecine: Envisagé pour ses effets thérapeutiques potentiels dans les maladies impliquant une dysrégulation du récepteur alpha de l'acide rétinoïque.
Industrie: Utilisé dans le développement de nouveaux médicaments et de sondes chimiques.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur alpha de l'acide rétinoïque et en l'inhibant. Cette inhibition bloque la capacité du récepteur à médiatiser les effets de l'acide rétinoïque, conduisant à une altération de l'expression des gènes et des réponses cellulaires. Les cibles moléculaires comprennent le récepteur alpha de l'acide rétinoïque et les voies de signalisation associées, qui jouent des rôles cruciaux dans la différenciation, la prolifération et l'apoptose cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
BMS-195614: Un autre nom pour BMS614, avec des propriétés et des applications identiques.
BMS-195615: Un composé similaire avec de légères variations structurelles, conduisant à une sélectivité et une puissance différentes.
BMS-195616: Un autre analogue avec des modifications dans la partie quinoléine, affectant son activité biologique.
Unicité
This compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste du récepteur alpha de l'acide rétinoïque. Sa capacité à inhiber sélectivement ce récepteur en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles, le distinguant d'autres composés similaires .
Propriétés
IUPAC Name |
4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLMBRZXZDAQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123381 | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182135-66-6 | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182135-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


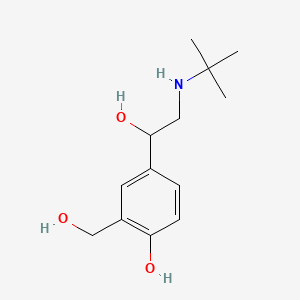

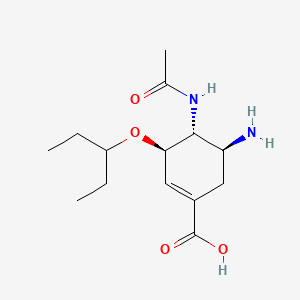

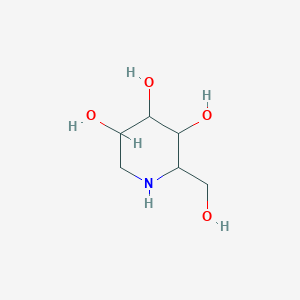
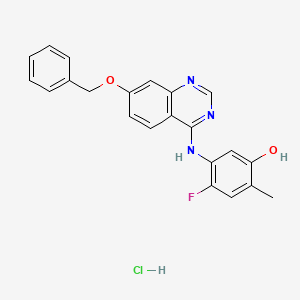

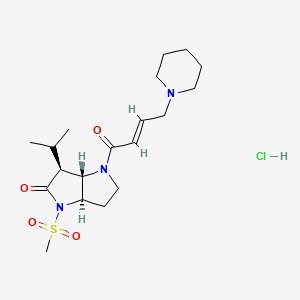
![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)



